4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine
Description
Properties
IUPAC Name |
4-(1,2-dimethylimidazol-4-yl)sulfonylthiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S2/c1-8-10-9(7-11(8)2)16(13,14)12-3-5-15-6-4-12/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVNZWVFGBJPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1436086-32-6 | |
| Record name | 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine involves several steps:
Starting Materials: The synthesis begins with the preparation of 1,2-dimethylimidazole and thiomorpholine.
Sulfonylation: The 1,2-dimethylimidazole undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Cyclization: The sulfonylated intermediate is then reacted with thiomorpholine under specific conditions to form the final product.
Chemical Reactions Analysis
4-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound's sulfonamide group is known for its biological activity, particularly as an inhibitor of various enzymes. Research has indicated that sulfonamide derivatives can act as effective inhibitors for:
- Carbonic Anhydrases (CAs) : These enzymes are involved in the regulation of pH and fluid balance within the body. Inhibition of CAs has therapeutic implications in treating conditions such as glaucoma and epilepsy .
- Proteases : Sulfonamide compounds have been explored as inhibitors for proteases involved in diseases like HIV/AIDS and cancer. The design of specific inhibitors targeting these enzymes is crucial for developing effective treatments .
Antimicrobial Activity
Research has shown that compounds with sulfonamide moieties exhibit significant antimicrobial properties. The mechanism often involves competitive inhibition of bacterial enzymes, which are essential for folate synthesis, thus affecting bacterial growth and replication .
Anti-Cancer Research
The compound's potential as an anti-cancer agent is linked to its ability to inhibit steroid sulfatases, which play a role in hormone-dependent tumors such as breast and prostate cancer. Several studies have indicated that sulfonamide derivatives can selectively inhibit these enzymes, leading to reduced tumor growth in preclinical models .
Synthetic Chemistry
In synthetic organic chemistry, the compound serves as a versatile intermediate for the synthesis of other biologically active molecules. Its ability to undergo various chemical transformations allows researchers to develop novel compounds with tailored pharmacological properties .
Case Study 1: Inhibition of Carbonic Anhydrases
A study focusing on the structure-activity relationship (SAR) of thiomorpholine-based sulfonamides demonstrated that modifications at specific positions on the thiomorpholine ring enhanced inhibitory potency against carbonic anhydrases. The results indicated low nanomolar IC50 values, suggesting strong binding affinity and potential for therapeutic use in conditions requiring CA inhibition .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various sulfonamide derivatives, 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its mechanism of action through inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate biosynthesis .
Mechanism of Action
The mechanism of action of 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues, affecting the activity of enzymes and altering biological pathways .
Comparison with Similar Compounds
Core Heterocycles
- Target Compound : Combines a thiomorpholine ring (S/N-heterocycle) with a 1,2-dimethylimidazole group. The sulfonyl linker increases polarity and rigidity.
- Imidazo[1,2-a]pyridine, 2-[4-(methylsulfonyl)phenyl] (CAS 1222-57-7) : Features an imidazo-pyridine core with a methylsulfonylphenyl substituent. The sulfonyl group here is attached to a phenyl ring rather than a thiomorpholine, reducing ring strain but limiting nitrogen-based reactivity .
- 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile (CAS 118001-67-5): Contains an imidazo-thiazole core linked to a benzonitrile group.
Substituent Effects
- Methylsulfonyl Groups : Present in both the target compound and CAS 1222-57-5. This group enhances hydrophilicity and may improve binding to polar biological targets.
- Aromatic vs. Aliphatic Linkers : The target compound’s thiomorpholine is aliphatic, whereas CAS 1222-57-7 and CAS 2507-80-4 (6-(4-methoxyphenyl)imidazo-thiazole) incorporate aromatic systems, which could influence π-stacking interactions and metabolic stability .
Physicochemical and Reactivity Profiles
| Property | Target Compound | CAS 1222-57-7 | CAS 118001-67-5 |
|---|---|---|---|
| Molecular Weight | ~300–350 g/mol (estimated) | 290.34 g/mol | 251.29 g/mol |
| Solubility | Moderate (sulfonyl polarity) | Low (aromatic dominance) | Low (nitrile hydrophobicity) |
| Reactivity | Nucleophilic at S/N sites | Electrophilic sulfonyl on aryl | Nitrile functional group |
| Thermal Stability | High (rigid sulfonyl bridge) | Moderate (aryl sulfonyl) | Moderate (imidazo-thiazole) |
Biological Activity
4-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiomorpholine moiety and an imidazole ring, which are known to contribute to various pharmacological effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H16N4O2S2
- Molecular Weight : 304.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group in the structure may interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have shown inhibition against certain kinases and proteases.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The imidazole ring is known for its role in antimicrobial action.
- Anti-inflammatory Effects : Compounds containing imidazole and thiomorpholine have been reported to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory cytokines.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus | Jain et al. |
| Enzyme Inhibition | Inhibits specific kinases | Seganish et al. |
| Anti-inflammatory | Reduces TNF-alpha levels | Cho et al. |
Case Study 1: Antimicrobial Efficacy
In a study conducted by Jain et al., this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, suggesting strong antimicrobial activity.
Case Study 2: Enzyme Inhibition
Seganish et al. reported that derivatives of imidazole showed potent inhibition against IRAK4 kinase with IC50 values in the nanomolar range. This suggests that this compound may also possess similar inhibitory effects due to its structural similarities.
Case Study 3: Anti-inflammatory Potential
Research by Cho et al. highlighted the anti-inflammatory effects of imidazole derivatives in animal models. The study found that treatment with these compounds led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
